molecular formula C16H40N4Si B15477732 N,N',N'',N'''-Tetrabutylsilanetetramine CAS No. 31978-10-6

N,N',N'',N'''-Tetrabutylsilanetetramine

Cat. No.: B15477732
CAS No.: 31978-10-6
M. Wt: 316.60 g/mol
InChI Key: QMOVJRNIFJIGLR-UHFFFAOYSA-N
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Description

N,N',N'',N'''-Tetrabutylsilanetetramine is a high-purity organosilane compound characterized by its silicon center coordinated with four nitrogen-containing arms. This specific molecular architecture, featuring multiple amine functional groups, positions it as a versatile precursor and building block in advanced materials science and inorganic chemistry research. Its primary research value lies in its application for the synthesis of complex silicon-based frameworks and as a ligand for inorganic complex formation . The compound is structurally analogous to other tetramethyl-substituted silane tetramines investigated for use in chemical vapor deposition (CVD) processes. In these applications, such compounds act as molecular precursors for the deposition of silicon-based thin films, including silicon carbide (SiC) or silicon dioxide (SiO₂), which are critical in semiconductor and ceramics research . Researchers also utilize related amine-functionalized silanes as cross-linking agents or modifiers in polymer chemistry. The multiple amine sites can engage in various chemical reactions, making it a candidate for developing novel hybrid organic-inorganic materials, resins, and catalysts. Handling requires careful precaution due to the potential toxicological effects associated with structurally similar polyamine compounds . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

31978-10-6

Molecular Formula

C16H40N4Si

Molecular Weight

316.60 g/mol

IUPAC Name

N-[tris(butylamino)silyl]butan-1-amine

InChI

InChI=1S/C16H40N4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h17-20H,5-16H2,1-4H3

InChI Key

QMOVJRNIFJIGLR-UHFFFAOYSA-N

Canonical SMILES

CCCCN[Si](NCCCC)(NCCCC)NCCCC

Origin of Product

United States

Comparison with Similar Compounds

N,N′,N′′-Tributyl-1-methylsilanetriamine (CAS 16411-33-9)

  • Structure : Si bonded to three tributyl groups and one methyl group, with three amine groups.
  • Molecular Formula : C₁₃H₃₃N₃Si (MW: 259.51 g/mol).
  • Key Differences :
    • Lacks a fourth butyl group, reducing steric hindrance compared to the tetrabutyl analog.
    • The methyl group may increase volatility slightly.
  • Applications : Used as an intermediate in silicone chemistry and organic synthesis .

N,N,N',N'-Tetramethyl Ethylenediamine (TEMED, CAS 110-18-9)

  • Structure : Carbon-based ethylenediamine with four methyl groups.
  • Molecular Formula : C₆H₁₆N₂ (MW: 116.21 g/mol).
  • Key Differences :
    • Smaller size and lower hydrophobicity due to methyl groups.
    • Si–N bonds in silanamines confer greater thermal stability compared to C–N bonds.

Functional Group Analogs

N,N,N',N'-Tetrabutylpentanediamide (CAS Not Provided)

  • Structure : Diamide with four butyl groups on a pentanedioic acid backbone.
  • Molecular Formula : C₂₁H₄₂N₂O₂ (MW: 354.58 g/mol).
  • Key Differences :
    • Amide groups (C=O) instead of amines, reducing basicity.
    • Higher polarity due to carbonyl groups, leading to different solubility profiles.
  • Applications: Potential use as a solvent or phase-transfer agent .

N,N,N’,N’-Tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide

  • Structure : Phenanthroline core with tetrabutylcarboxamide substituents.
  • Key Differences :
    • Aromatic backbone enhances rigidity and π-π interaction capabilities.
    • Carboxamide groups enable metal coordination, unlike silanamines.
  • Applications : Ligand in metal extraction and catalysis .

Alkyl Chain Length Variants

Shorter Alkyl Chains: TEMED (Tetramethyl)

  • Properties : Lower molecular weight (116.21 g/mol), higher water solubility.
  • Reactivity : Faster reaction kinetics due to reduced steric hindrance.
  • Hazards : Flammable, corrosive, and toxic via inhalation .

Longer Alkyl Chains: Tetrahexyl and Tetraoctyl Analogs

  • Examples : N,N,N',N'-Tetrahexylbutanediamide ().
  • Properties: Increased hydrophobicity, making them suitable for non-polar solvents.
  • Applications : Used in lubricants or surfactants where solubility in organic media is critical .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
N,N',N'',N'''-Tetrabutylsilanetetramine* C₁₆H₃₆N₄Si ~324.6 (estimated) Si–N, Butyl Low in water Catalysis, silicone synthesis
N,N′,N′′-Tributyl-1-methylsilanetriamine C₁₃H₃₃N₃Si 259.51 Si–N, Butyl, Methyl Organic solvents Organic intermediates
TEMED C₆H₁₆N₂ 116.21 C–N, Methyl Water-miscible Biochemical catalyst
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.58 Amide, Butyl Polar aprotic solvents Solvents, extractants

*Estimated properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N,N',N'',N'''-Tetrabutylsilanetetramine, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where silicon tetrachloride reacts with excess butylamine under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions.
  • Solvent : Use dry toluene or tetrahydrofuran (THF) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and by-products. Confirm purity via NMR (¹H, ¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ²⁹Si NMR is critical for confirming silicon coordination (δ ~10–20 ppm for tetraalkylsilanes). ¹H NMR resolves butyl chain protons (δ 0.8–1.6 ppm) and amine protons (if present) .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles and spatial arrangement. For example, Si–N bond lengths typically range 1.70–1.75 Å in similar tetraalkylsilanes .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The compound acts as a tetradentate ligand in metal complexes, particularly for lanthanides (e.g., Eu³⁺, Am³⁺).

  • Extraction Studies : In liquid-liquid systems (e.g., nitrobenzene/water), it selectively binds metal ions via amine groups. Optimize pH (2–4) and ligand concentration (1–5 mM) to enhance partition coefficients .
  • Stoichiometry : Job’s plot analysis determines a 1:1 (metal:ligand) ratio in polar solvents .

Advanced Research Questions

Q. How does this compound perform in high-temperature or acidic environments, and what degradation pathways are observed?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Major degradation products include butylamine and siloxane oligomers .
  • Acidic Hydrolysis : In 1M HCl, the Si–N bonds hydrolyze within 24 hours. Monitor via ²⁹Si NMR for silanol (δ –50 to –70 ppm) formation .

Q. What computational methods are used to predict the binding affinity of this compound with actinides?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of metal-ligand complexes. Basis sets like LANL2DZ with B3LYP functional are effective for lanthanides .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., nitrobenzene) on extraction efficiency. Correlate with experimental distribution ratios (D > 10³ for Eu³⁺ in optimized systems) .

Q. How can researchers resolve contradictions in reported extraction efficiencies for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Variation : Test solvents (e.g., chloroform vs. nitrobenzene) and counterions (NO₃⁻ vs. Cl⁻) to identify optimal conditions.
  • Data Normalization : Express extraction efficiency as logD (logarithm of distribution ratio) to account for concentration variability.
  • Controlled Replication : Reproduce conflicting studies with standardized metal concentrations (e.g., 2 × 10⁻⁶ M Eu³⁺) and shaking times (30 min) .

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